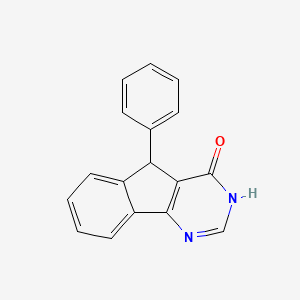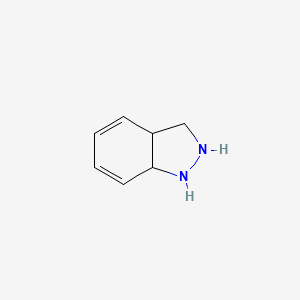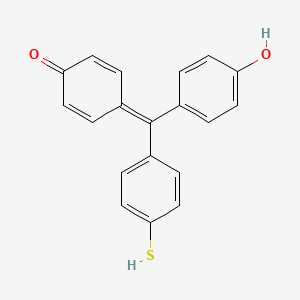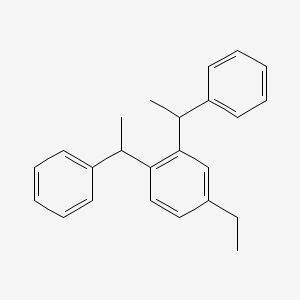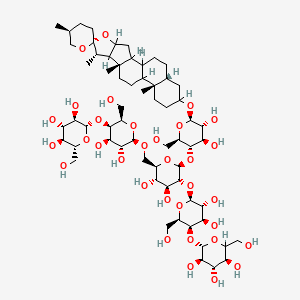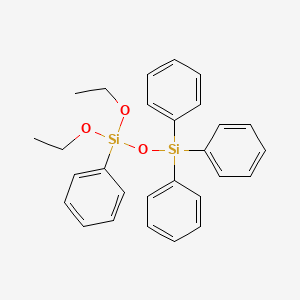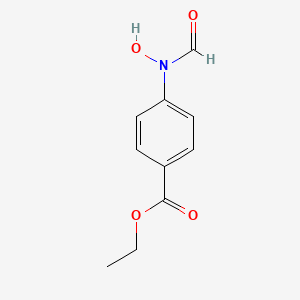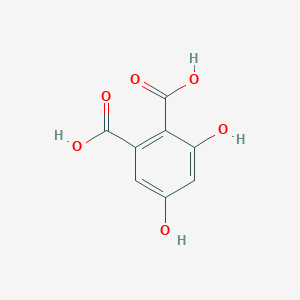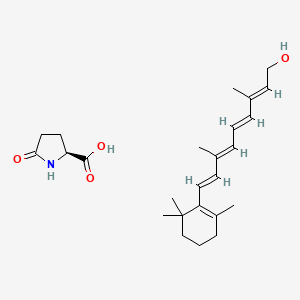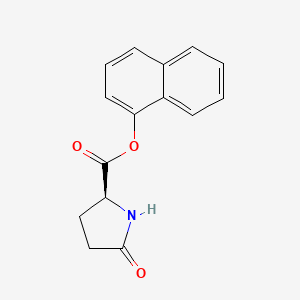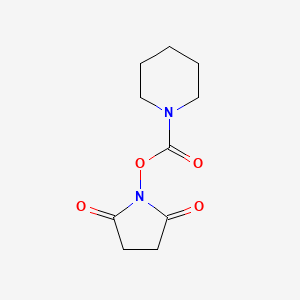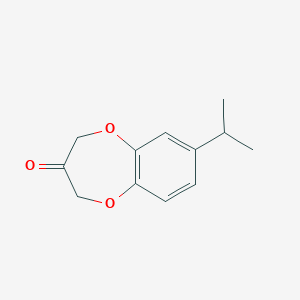![molecular formula C21H20ClNO3 B12648943 2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride CAS No. 56517-34-1](/img/structure/B12648943.png)
2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride is a chemical compound with the molecular formula C21H20ClNO4 and a molecular weight of 385.84 g/mol . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride involves several steps, typically starting with the appropriate benzo[c]phenanthridine precursor. The reaction conditions often include the use of methoxy groups and methylation processes to achieve the desired structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones .
Applications De Recherche Scientifique
2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fagaronine chloride: Another benzo[c]phenanthridine derivative with similar structural features.
Sanguirubine: A compound with a similar core structure but different functional groups.
3,8,9-Trimethoxy-5H-benzo[c]phenanthridin-2-one: A related compound with slight variations in its chemical structure.
Uniqueness
2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride is unique due to its specific arrangement of methoxy and methyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
56517-34-1 |
|---|---|
Formule moléculaire |
C21H20ClNO3 |
Poids moléculaire |
369.8 g/mol |
Nom IUPAC |
2,3,9-trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride |
InChI |
InChI=1S/C21H20NO3.ClH/c1-22-12-14-5-7-15(23-2)10-17(14)16-8-6-13-9-19(24-3)20(25-4)11-18(13)21(16)22;/h5-12H,1-4H3;1H/q+1;/p-1 |
Clé InChI |
CFXUOSUCFYZYOE-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=C2C(=C3C=C(C=CC3=C1)OC)C=CC4=CC(=C(C=C42)OC)OC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


